

Stability and storage conditions for 6-Acetylpicolinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Acetylpicolinic acid

Cat. No.: B047971

[Get Quote](#)

Technical Support Center: 6-Acetylpicolinic Acid

Welcome to the technical support center for **6-Acetylpicolinic acid**. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **6-Acetylpicolinic acid**?

A1: For long-term storage, **6-Acetylpicolinic acid** should be stored in a cool, dry place in a tightly sealed container.^[1] To maximize shelf life, it is advisable to store the compound away from sources of heat and ignition.

Q2: How should I handle **6-Acetylpicolinic acid** upon receipt?

A2: Upon receipt, the compound should be stored in its original container in a designated cool and dry area. It is important to minimize exposure to atmospheric moisture and air by keeping the container tightly closed.^{[2][3][4]}

Q3: Is **6-Acetylpicolinic acid** sensitive to light?

A3: While specific photostability studies on **6-Acetylpicolinic acid** are not readily available, it is a general best practice for organic compounds to be protected from prolonged exposure to

light. Storage in an opaque or amber vial is recommended to prevent potential photodegradation.

Q4: What is the general chemical stability of **6-Acetylpicolinic acid**?

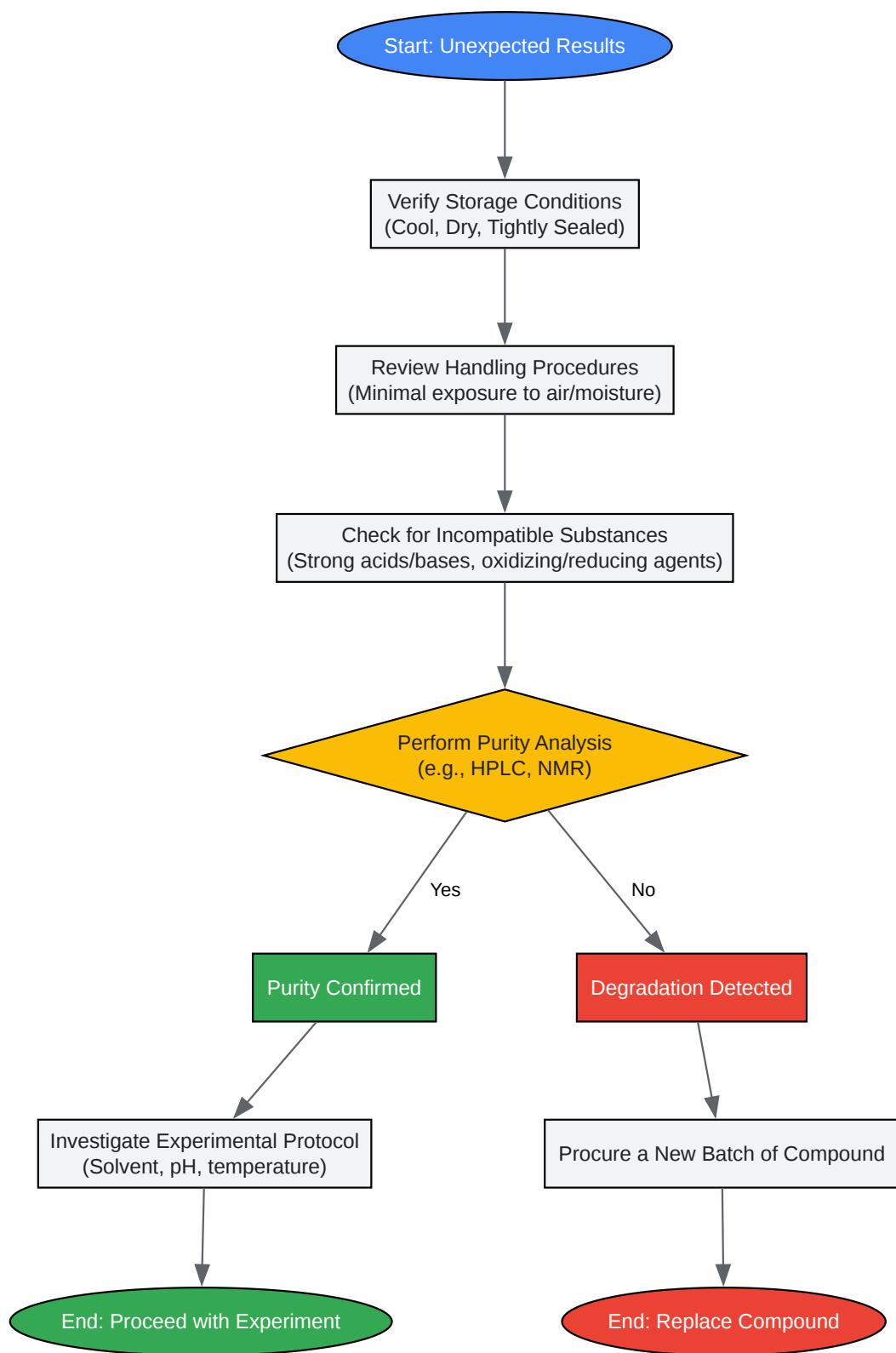
A4: **6-Acetylpicolinic acid** is a stable compound under standard laboratory conditions.[\[3\]](#) However, as a carboxylic acid, it may react with strong bases. It should also be kept away from strong oxidizing agents, strong reducing agents, and strong acids.[\[1\]](#)[\[2\]](#)

Q5: At what temperature should I store **6-Acetylpicolinic acid**?

A5: The product is chemically stable under standard ambient conditions (room temperature).[\[3\]](#) For general storage, a cool, dry place is recommended.[\[1\]](#) Specific supplier recommendations may vary, but typically storage at room temperature is acceptable.

Quantitative Data Summary

The following table summarizes the known physical and storage parameters for **6-Acetylpicolinic acid**.


Parameter	Value/Recommendation	Source
CAS Number	122637-39-2	[1] [5] [6]
Molecular Formula	C ₈ H ₇ NO ₃	[1] [5] [6]
Molecular Weight	165.15 g/mol	[6]
Melting Point	137°C	[1]
Appearance	White to off-white crystalline solid	[7]
Solubility	Slightly soluble in water	[1]
Recommended Storage	Store in a cool, dry place.	[1]
Container	Tightly sealed container.	[1] [2] [3]
Incompatibilities	Strong oxidizing agents, strong reducing agents, strong acids and bases.	[1] [2] [7]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments involving **6-Acetylpicolinic acid**.

Guide 1: Unexpected Experimental Results or Compound Degradation

If you are observing inconsistent results or suspect that your compound has degraded, please follow the troubleshooting workflow below.

[Click to download full resolution via product page](#)

Troubleshooting workflow for unexpected experimental results.

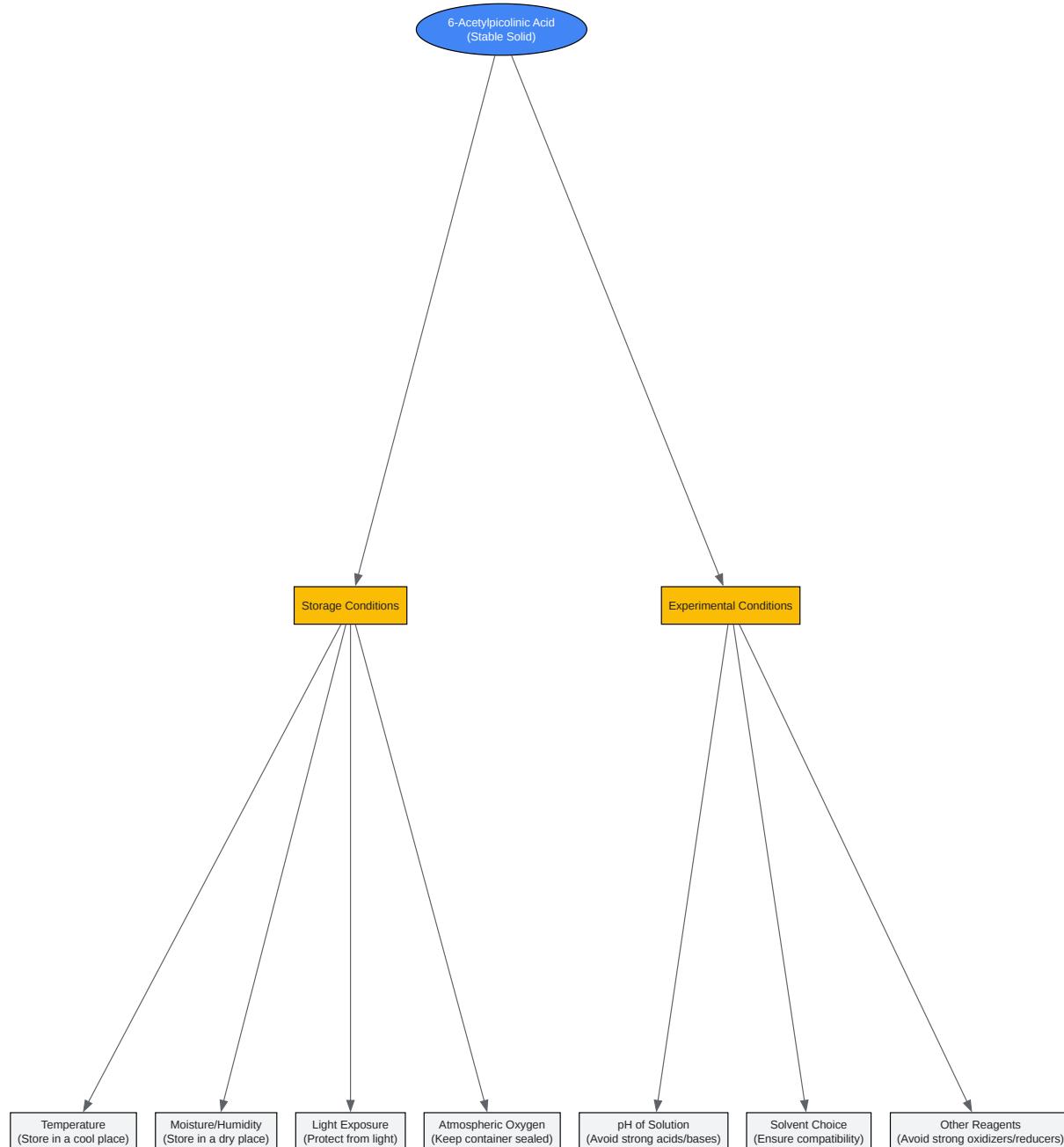
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol to assess the purity of **6-Acetylpicolinic acid**. The exact conditions may need to be optimized for your specific instrument and column.

- Sample Preparation:

- Prepare a stock solution of **6-Acetylpicolinic acid** at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

- HPLC Conditions:


- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
 - Start with 95% A and 5% B.
 - Linearly increase to 95% B over 15 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV at 260 nm.
- Column Temperature: 30°C.

- Analysis:

- Analyze the chromatogram for the presence of the main peak corresponding to **6-Acetylpicolinic acid** and any additional peaks that may indicate impurities or degradation products. The appearance of new, more polar peaks could suggest hydrolysis of the acetyl group or other degradation pathways.

Guide 2: Factors Affecting Stability

Understanding the factors that can influence the stability of **6-Acetylpicolinic acid** is crucial for designing robust experiments and ensuring the integrity of your results.

[Click to download full resolution via product page](#)**Factors influencing the stability of 6-Acetylpicolinic acid.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Stability and storage conditions for 6-Acetylpicolinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047971#stability-and-storage-conditions-for-6-acetylpicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com